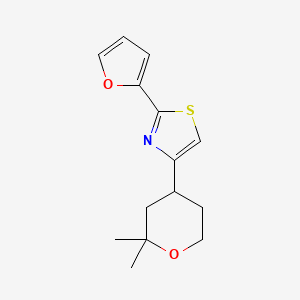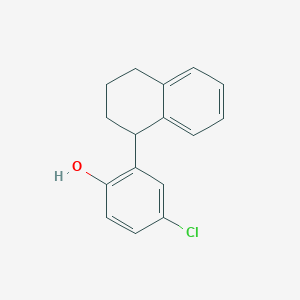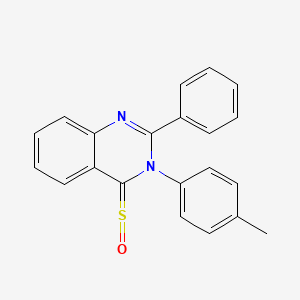![molecular formula C16H20FNOS2 B14398104 4-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]morpholine CAS No. 89864-15-3](/img/structure/B14398104.png)
4-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]morpholine is a complex organic compound featuring a morpholine ring, a dithiane moiety, and a fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]morpholine typically involves the formation of the dithiane moiety from carbonyl compounds using 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The fluorophenyl group can be introduced through electrophilic aromatic substitution reactions, while the morpholine ring is often synthesized via nucleophilic substitution reactions involving morpholine and appropriate alkyl halides .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as yttrium triflate and tungstophosphoric acid have been found to be effective in promoting the thioacetalization of aldehydes and ketones, which is a key step in the synthesis of the dithiane moiety .
化学反应分析
Types of Reactions
4-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]morpholine undergoes various types of chemical reactions, including:
Oxidation: Using reagents such as KMnO4 and OsO4.
Reduction: Employing agents like LiAlH4 and NaBH4.
Substitution: Both nucleophilic and electrophilic substitution reactions are common.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH.
Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh.
Substitution: RLi, RMgX, RCuLi, NaOCH3, RCOCl, RCHO, CH3I.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines .
科学研究应用
4-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]morpholine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 4-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]morpholine involves its interaction with specific molecular targets and pathways. The dithiane moiety can act as a nucleophile, participating in various chemical reactions, while the fluorophenyl group can enhance the compound’s binding affinity to biological targets . The morpholine ring may contribute to the compound’s solubility and stability .
相似化合物的比较
Similar Compounds
1,2-Dithiane: A heterocyclic compound with two sulfur atoms in a six-membered ring.
1,3-Dithiane: Similar to 1,2-dithiane but with sulfur atoms at different positions.
1,4-Dithiane: Another isomer of dithiane with sulfur atoms at the 1 and 4 positions.
Uniqueness
4-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]morpholine is unique due to the presence of the fluorophenyl group, which can significantly alter its chemical and biological properties compared to other dithiane derivatives . The combination of the dithiane moiety, fluorophenyl group, and morpholine ring provides a versatile scaffold for various applications in scientific research .
属性
CAS 编号 |
89864-15-3 |
|---|---|
分子式 |
C16H20FNOS2 |
分子量 |
325.5 g/mol |
IUPAC 名称 |
4-[2-(1,3-dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]morpholine |
InChI |
InChI=1S/C16H20FNOS2/c17-14-4-2-13(3-5-14)15(16-20-10-1-11-21-16)12-18-6-8-19-9-7-18/h2-5H,1,6-12H2 |
InChI 键 |
COXTXNNRBVNERR-UHFFFAOYSA-N |
规范 SMILES |
C1CSC(=C(CN2CCOCC2)C3=CC=C(C=C3)F)SC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2,2-Trichloro-1-[(3-methylbutyl)sulfanyl]ethan-1-ol](/img/structure/B14398023.png)
![Trimethylsilyloxymethylidene-[2-(trimethylsilyloxymethylidenephosphanyl)phenyl]phosphane](/img/structure/B14398042.png)


![5-Chloro-2-methoxy-N-{2-[4-(trifluoromethyl)phenyl]ethyl}benzamide](/img/structure/B14398061.png)
![6-Acetyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14398071.png)
![4-{2-[5-(Dimethoxyphosphoryl)-4-oxopentyl]-1,3-dithian-2-YL}butanoic acid](/img/structure/B14398072.png)

![Dipropan-2-yl [fluoro(trimethylsilyl)methyl]phosphonate](/img/structure/B14398090.png)
![4-{2-[(4-Methyl-6-phenylpyridazin-3-yl)amino]ethyl}morpholin-2-one](/img/structure/B14398094.png)

![Methyl 2-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoate](/img/structure/B14398111.png)
![Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14398114.png)
![Benzo[h]quinoline, 2-(2-benzothiazolyl)-5,6-dihydro-4-phenyl-](/img/structure/B14398120.png)
